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Compound of Interest

Compound Name: Odevixibat-d5

Cat. No.: B12366386

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid
transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or
SLC10A2). By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat disrupts
the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction
in serum bile acid levels. This mechanism of action makes it a valuable therapeutic agent for
cholestatic liver diseases. Odevixibat-d5, a deuterated version of the molecule, is a critical tool
for in vitro and bioanalytical assays, often used as an internal standard in mass spectrometry-
based quantification.

These application notes provide detailed protocols for cell-based assays to determine the
inhibitory activity of Odevixibat-d5 on the IBAT transporter. The protocols are designed for
researchers in drug discovery and development to assess the potency and mechanism of IBAT
inhibitors.

Data Presentation

The inhibitory activity of Odevixibat on the IBAT transporter has been quantified in various cell-
based systems. The following table summarizes key quantitative data from published studies.
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Parameter Value Cell Line Substrate Reference
ICso 0.16 nM Not Specified Glycocholic acid [1]
ICso 22-41 nM Not Specified Not Specified [2]
Ki 2.5 uM Caco-2 Glycocholic acid [3]
1.9 pmol/min/mg ) )
Vmax ) Caco-2 Glycocholic acid [3]
protein
Km 18.2 uM Caco-2 Glycocholic acid [3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the enterohepatic circulation of bile acids and the mechanism of
action of Odevixibat. In a normal physiological state, bile acids are synthesized in the liver,
secreted into the intestine to aid in digestion, and subsequently reabsorbed in the terminal
ileum via the IBAT transporter, returning to the liver. Odevixibat selectively blocks this
transporter, interrupting the recirculation and promoting the elimination of bile acids.

Caption: Mechanism of Odevixibat-d5 Inhibition of IBAT.

Experimental Protocols

Two detailed protocols for assessing the inhibitory effect of Odevixibat-d5 on IBAT are
provided below. The first utilizes a stably transfected CHO cell line expressing human IBAT and
a non-radioactive deuterated substrate. The second employs the Caco-2 cell line, which
endogenously expresses IBAT.

Protocol 1: IBAT Inhibition Assay in CHO-hIBAT Cells
using a Non-Radioactive Substrate

This protocol describes a method to determine the I1Cso of Odevixibat-d5 by measuring the
uptake of a deuterated bile acid analogue, Taurocholic acid-d4, in Chinese Hamster Ovary
(CHO) cells stably transfected with the human IBAT (SLC10A2) gene.

Experimental Workflow Diagram
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Experimental Workflow

j [ ] - ] P 6. Analyze intracellular
1. Seed CHO-hIBAT cells 2. Incubate for 24-48h 3. Pre-incubate with 4. Add Taurocholic acid-d4 5. Terminate uptake g .
[ in 96-well plates to form monolayer [ Odevixibat-d5 [ (Substrate) [ and lyse cells Ta%?t'&?ﬁsa/ﬂds'd“ U Pl [H e

Click to download full resolution via product page

Caption: Workflow for IBAT Inhibition Assay.

Materials and Reagents:

e CHO cells stably expressing human IBAT (CHO-hIBAT)

e Cell culture medium (e.g., Ham's F-12, 10% FBS, appropriate selection antibiotic)

e Odevixibat-d5

o Taurocholic acid-d4 (probe substrate)

e Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

o Cell lysis buffer (e.g., RIPA buffer)

o 96-well cell culture plates

e LC-MS/MS system

Procedure:

o Cell Seeding:

o Culture CHO-hIBAT cells according to standard protocols.

o Seed the cells in a 96-well plate at a density of 5 x 104 to 1 x 10° cells/well.
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o Incubate for 24-48 hours at 37°C and 5% CO: to allow for the formation of a confluent
monolayer.

e Assay Preparation:
o Prepare a stock solution of Odevixibat-d5 in a suitable solvent (e.g., DMSO).

o Prepare serial dilutions of Odevixibat-d5 in transport buffer to achieve the desired final
concentrations for the inhibition curve.

o Prepare a working solution of Taurocholic acid-d4 in transport buffer. The final
concentration should be close to its Km value for IBAT, if known.

« Inhibition Assay:

o Aspirate the culture medium from the wells and wash the cell monolayer once with pre-
warmed transport buffer.

o Add the Odevixibat-d5 dilutions to the respective wells and pre-incubate for 10-15
minutes at 37°C. Include a vehicle control (buffer with DMSO).

o Initiate the uptake by adding the Taurocholic acid-d4 working solution to all wells.

o Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within
the linear range of uptake.

e Termination and Lysis:

o Terminate the uptake by rapidly aspirating the solution and washing the cells three times
with ice-cold transport buffer.

o Lyse the cells by adding a suitable cell lysis buffer to each well and incubating on ice for
15-20 minutes.

o Sample Analysis:

o Collect the cell lysates and centrifuge to pellet cell debris.
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o Analyze the supernatant for the concentration of intracellular Taurocholic acid-d4 using a
validated LC-MS/MS method.

o Data Analysis:
o Normalize the uptake of Taurocholic acid-d4 to the protein concentration in each well.
o Plot the percentage of inhibition against the logarithm of the Odevixibat-d5 concentration.

o Determine the ICso value by fitting the data to a four-parameter logistic equation.

Protocol 2: IBAT Inhibition Assay in Caco-2 Cells

This protocol is adapted from a study that characterized the inhibition of glycocholic acid
transport by Odevixibat in Caco-2 cells, which endogenously express IBAT.[3] This assay is
suitable for determining kinetic parameters such as Ki, Vmax, and Km.

Materials and Reagents:

o Caco-2 cells

e Cell culture medium (e.g., DMEM, 10% FBS, non-essential amino acids)
e Odevixibat-d5

e Glycocholic acid (substrate)

o Radiolabeled glycocholic acid (e.qg., [?H]glycocholic acid) or a deuterated standard for LC-
MS/MS analysis

e Transport buffer (e.g., HBSS)

 Scintillation cocktail (for radiolabeled substrate)
o 24-well Transwell inserts

Procedure:

e Cell Culture on Transwells:
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o Seed Caco-2 cells on 24-well Transwell inserts at a high density (e.g., 1 x 10° cells/cm?).

o Culture the cells for 18-21 days to allow for differentiation and formation of a polarized
monolayer with tight junctions. Change the medium every 2-3 days.

o Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance
(TEER).

e Transport and Inhibition Assay:

[e]

Wash the Caco-2 monolayers with pre-warmed transport buffer.

o

To determine the Ki of Odevixibat-d5, perform the transport assay with varying
concentrations of glycocholic acid in the presence of a fixed concentration of Odevixibat-
d5.

[e]

Add the substrate (and inhibitor) solution to the apical side of the Transwell insert.

o

Incubate for a defined period at 37°C.

[¢]

Collect samples from the basolateral side at different time points to determine the rate of
transport.

e Sample Analysis:

o If using a radiolabeled substrate, add the collected samples to a scintillation cocktail and
measure the radioactivity using a scintillation counter.

o If using a non-radiolabeled substrate, quantify the concentration of glycocholic acid using
a validated LC-MS/MS method.

o Data Analysis:

o Calculate the rate of transport for each substrate concentration, with and without the
inhibitor.

o Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-
Menten equation.
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o Calculate the Ki value using appropriate enzyme inhibition models (e.g., competitive, non-
competitive, or mixed-type inhibition) by analyzing the changes in Vmax and Km in the
presence of Odevixibat-d5.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of
Odevixibat-d5 on the IBAT transporter in a cell-based setting. The choice between a
transfected cell line and an endogenously expressing cell line will depend on the specific
research question, throughput requirements, and available resources. These assays are
essential tools for the preclinical evaluation of IBAT inhibitors and for elucidating their
mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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